5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole
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Overview
Description
5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring substituted with an oct-7-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with an appropriate oct-7-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the oct-7-en-1-yl group to a single bond, yielding saturated derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced alkanes, and various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole involves its interaction with various molecular targets and pathways. The benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The oct-7-en-1-yl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Oct-7-en-1-yl)oxirane: This compound shares the oct-7-en-1-yl group but differs in the presence of an oxirane ring instead of a benzodioxole ring.
Thiophene derivatives: Compounds like 2-(oct-7-en-1-yl)-N-mesylaziridine and other thiophene-based molecules have similar structural features and applications.
Uniqueness
5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole is unique due to the combination of the benzodioxole ring and the oct-7-en-1-yl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
138843-06-8 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-oct-7-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-6-7-8-13-9-10-14-15(11-13)17-12-16-14/h2,9-11H,1,3-8,12H2 |
InChI Key |
LWTCBYZXQKFCGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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